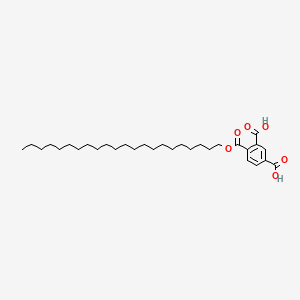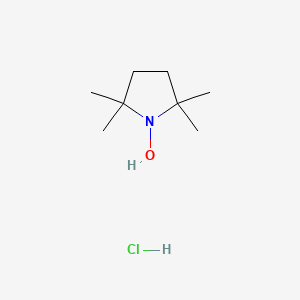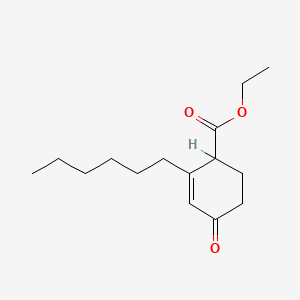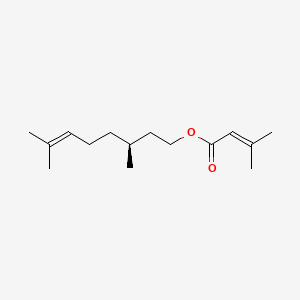
(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate is an organic compound with a complex structure that includes both ester and alkene functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate typically involves esterification reactions. One common method is the reaction between 3,7-dimethyl-6-octen-1-ol and 3-methyl-2-butenoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.
化学反応の分析
Types of Reactions
(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress pathways.
類似化合物との比較
Similar Compounds
Methyl 3-methyl-2-butenoate: This compound shares a similar ester functional group but lacks the complex alkene structure of (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate.
3-Methylcrotonic acid methyl ester: Another related compound with similar chemical properties but different structural features.
Uniqueness
This compound is unique due to its specific combination of ester and alkene groups, which confer distinct chemical reactivity and biological activity. Its structural complexity makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
94022-03-4 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
[(3S)-3,7-dimethyloct-6-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,11,14H,6,8-10H2,1-5H3/t14-/m0/s1 |
InChIキー |
DCEUMOZSMAUPSP-AWEZNQCLSA-N |
異性体SMILES |
C[C@@H](CCC=C(C)C)CCOC(=O)C=C(C)C |
正規SMILES |
CC(CCC=C(C)C)CCOC(=O)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


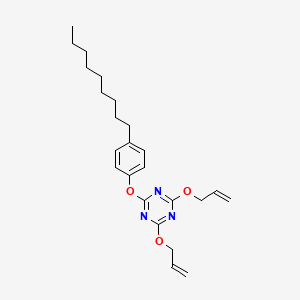
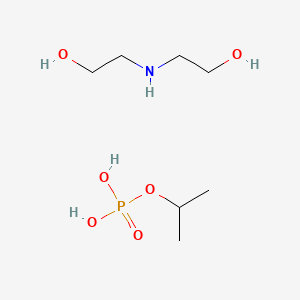


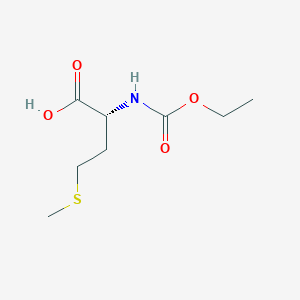
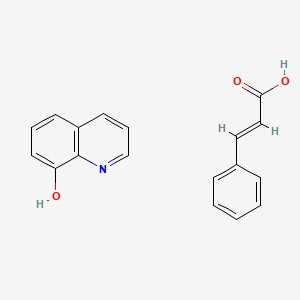
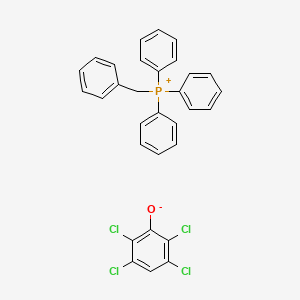

![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)
